![molecular formula C25H18N2 B13665449 2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine
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Overview
Description
2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with a propiophenone derivative in the presence of a condensation catalyst to form an imine intermediate. This intermediate is then subjected to a ring-closing reaction using a copper catalyst and an oxidizing agent under heating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the biphenyl group, resulting in different chemical properties and applications.
3-Phenylimidazo[1,2-a]pyridine: Similar structure but with variations in the substitution pattern.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both biphenyl and phenyl groups enhances its potential for various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C25H18N2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-phenyl-2-(3-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C25H18N2/c1-3-10-19(11-4-1)21-14-9-15-22(18-21)24-25(20-12-5-2-6-13-20)27-17-8-7-16-23(27)26-24/h1-18H |
InChI Key |
YNWMWCMQPGTAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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